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Compound of Interest

Compound Name: 4-(Butylamino)butan-1-ol

Cat. No.: B1265552 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 4-(butylamino)butan-1-
ol. Despite a comprehensive search of scientific literature and chemical databases,

experimental spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this specific compound is not

readily available in the public domain. Commercial suppliers such as Tokyo Chemical Industry

Co., Ltd. list the compound, but do not provide spectral data.[1]

To provide a valuable reference for researchers working with related structures, this guide

presents a detailed spectroscopic analysis of the closely related parent compound, 4-amino-1-

butanol. This information can serve as a foundational dataset for comparison and for the

potential characterization of N-alkylated derivatives like 4-(butylamino)butan-1-ol.

Spectroscopic Data of 4-Amino-1-butanol
The following tables summarize the available quantitative spectroscopic data for 4-amino-1-

butanol.

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-1-
butanol
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Chemical Shift (ppm) Multiplicity Assignment

3.653 Triplet -CH₂-OH

2.721 Triplet -CH₂-NH₂

1.60 Multiplet -CH₂-CH₂-OH

1.54 Multiplet -CH₂-CH₂-NH₂

Note: Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-1-
butanol

Chemical Shift (ppm) Assignment

62.5 -CH₂-OH

42.0 -CH₂-NH₂

31.5 -CH₂-CH₂-OH

28.0 -CH₂-CH₂-NH₂

Note: Data interpretation based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Peak List for 4-
Amino-1-butanol

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Strong, Broad O-H stretch (alcohol)

3100-3300 Medium N-H stretch (primary amine)

2850-2960 Strong C-H stretch (alkane)

1590-1650 Medium N-H bend (primary amine)

1050-1150 Strong C-O stretch (primary alcohol)
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Note: Peak assignments are based on characteristic infrared group frequencies.

Experimental Protocols
While specific experimental details for the provided data on 4-amino-1-butanol are not fully

available, a general methodology for acquiring such spectroscopic data is outlined below.

These protocols are standard in organic chemistry research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the analyte (approximately 5-10 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

often added to calibrate the chemical shift scale to 0 ppm.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned and the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the

resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower

natural abundance, a larger number of scans are typically required to achieve a satisfactory

signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization

Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain

signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected,

and referenced. The chemical shifts, multiplicities, and integration values are then analyzed

to elucidate the molecular structure.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl

or KBr) to create a thin film.

KBr Pellet (for solids): A small amount of the solid sample is ground with potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-

refractive-index crystal (e.g., diamond or germanium).

Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared

radiation is passed through the sample, and the detector measures the amount of light

transmitted at each wavenumber.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is plotted. The characteristic absorption bands are then correlated with specific

functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-(Butylamino)-1-butanol | 4543-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]

To cite this document: BenchChem. [Spectroscopic Analysis of Amino Alcohols: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265552#4-butylamino-butan-1-ol-spectroscopic-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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